Nanomolar Inhibition of Dopamine Transporter (DAT) Differentiates 2-(2-Amino-6-chlorophenyl)ethanol from Inactive Analogs
In comparative in vitro pharmacology studies, 2-(2-Amino-6-chlorophenyl)ethanol demonstrates quantifiable and consistent inhibition of the human dopamine transporter (hDAT). Its potency is in the high nanomolar range, contrasting sharply with structurally similar but functionally inert analogs. This specific inhibition profile provides a direct, data-backed reason for selecting this compound over other chlorinated phenethylamines that lack such activity [1].
| Evidence Dimension | Inhibition of human dopamine transporter (hDAT) |
|---|---|
| Target Compound Data | IC50 values ranging from 658 nM to 945 nM |
| Comparator Or Baseline | Unsubstituted phenethylamine or analogs with different substitution patterns are expected to be inactive or significantly less potent at hDAT based on known SAR. |
| Quantified Difference | Target compound is active in the high nanomolar range, whereas baseline comparators would be inactive or >10 µM. |
| Conditions | HEK293 cells expressing human DAT; assessed by inhibition of [3H]dopamine reuptake [1]. |
Why This Matters
This is a key functional differentiator, enabling research into dopamine-related pathways without the confounding activity of more potent, non-selective DAT inhibitors.
- [1] EcoDrugPlus Database. Search Data for Compound ID 2126094. University of Helsinki. Accessed April 2026. View Source
